molecular formula C11H14N2O B13273668 3-[(1-Methoxypropan-2-yl)amino]benzonitrile

3-[(1-Methoxypropan-2-yl)amino]benzonitrile

Cat. No.: B13273668
M. Wt: 190.24 g/mol
InChI Key: GIFQKAINHDYWSB-UHFFFAOYSA-N
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Description

3-[(1-Methoxypropan-2-yl)amino]benzonitrile is a benzonitrile derivative featuring a methoxy-substituted alkylamino group at the 3-position of the aromatic ring. The compound’s molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(1-methoxypropan-2-ylamino)benzonitrile

InChI

InChI=1S/C11H14N2O/c1-9(8-14-2)13-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3

InChI Key

GIFQKAINHDYWSB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methoxypropan-2-yl)amino]benzonitrile typically involves the reaction of benzonitrile with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methoxypropan-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced forms such as primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the reagent used.

Scientific Research Applications

3-[(1-Methoxypropan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Methoxypropan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogues, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
3-[(1-Methoxypropan-2-yl)amino]benzonitrile (Target) C₁₁H₁₄N₂O 190.24 Benzonitrile, methoxyalkylamino Enhanced lipophilicity
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile C₁₁H₁₄N₂O 190.24 Benzonitrile, hydroxyalkylamino Higher polarity; potential solubility limitations
Bunitrolol (2-[3-(Tert-butylamino)-2-hydroxypropoxy]benzonitrile) C₁₄H₂₀N₂O₂ 248.31 Benzonitrile, β-blocker pharmacophore Clinically used β-blocker
3-{[1-(Thiophen-2-yl)ethyl]amino}benzonitrile C₁₃H₁₂N₂S 228.31 Benzonitrile, thiophene substituent Sulfur atom may modulate electronic interactions
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile C₁₂H₁₆N₂ 202.30 Benzonitrile, branched alkylamino Increased hydrophobicity
3-{[1-(3-Methoxyphenyl)ethyl]amino}benzonitrile C₁₆H₁₆N₂O 252.31 Benzonitrile, aromatic methoxy group Enhanced π-π stacking potential

Functional Group Impact on Properties

Methoxy vs. Hydroxy Substituents
  • Hydroxy-substituted derivatives may exhibit lower metabolic stability due to susceptibility to oxidative or conjugative modifications .
Branched Alkyl Chains
  • Compounds like 3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (MW 202.30) demonstrate increased steric bulk, which could hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets .
Aromatic and Heterocyclic Modifications
  • Bunitrolol’s β-blocker activity underscores the importance of the 2-hydroxypropoxy group in adrenergic receptor antagonism, a feature absent in the target compound .

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